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molecular formula C6H10O4 B073399 (R)-(-)-2-Methylglutaric Acid CAS No. 1115-81-7

(R)-(-)-2-Methylglutaric Acid

Cat. No. B073399
M. Wt: 146.14 g/mol
InChI Key: AQYCMVICBNBXNA-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05858736

Procedure details

Into a 100 mL graduated cylinder was placed 54.4 mL of an aqueous reaction mixture containing 1.84M 4-cyanopentanoic acid ammonium salt (0.1 mole 4-cyanopentanoic acid ammonium salt, produced by the enzymatic hydrolysis of 2-methylglutaronitrile; Example 9, filtered product mixture from reaction #5), then 25.8 ml of 40 wt. % methylamine (9.31 g methylamine, 0.3 mole) was added and the final volume adjusted to 100 mL with distilled water. The final concentrations of 4-cyanopentanoic acid ammonium salt and methylamine were 1.0M and 3.0M, respectively. To the resulting solution was added 0.636 g (5 wt. %/wt. of 4-cyanopentanoic acid) of 5% Pd on carbon powder, and the resulting mixture charged to a 300-mL 314 SS Autoclave Engineers EZE-Seal stirred autoclave equipped with a Dispersimax® turbine-type impeller. After flushing the reactor with nitrogen, the contents of the reactor were stirred at 1000 rpm and heated at 160° C. under 500 psig of hydrogen gas for 4 h. Samples (ca. 1.5 mL) were removed via a sampling tube over the course of the reaction for analysis. After cooling to room temperature, analysis of the final reaction mixture by gas chromatography indicated a 72.8% yield of 1,5-dimethyl-2-piperidone, 3.5% 5-methyl-2-piperidone, 19.9% 2-methylglutaric acid, and no 4-cyanopentanoic acid ammonium salt remaining.
Quantity
9.31 g
Type
reactant
Reaction Step One
Name
4-cyanopentanoic acid ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
314
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.636 g
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CN.[NH4+].[C:4]([CH:6]([CH3:12])[CH2:7][CH2:8][C:9]([O-])=[O:10])#[N:5].[CH3:13]C1CNC(=O)CC1.CC(CCC(O)=O)C(O)=O>[Pd].O>[CH3:13][N:5]1[CH2:4][CH:6]([CH3:12])[CH2:7][CH2:8][C:9]1=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
9.31 g
Type
reactant
Smiles
CN
Step Two
Name
4-cyanopentanoic acid ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].C(#N)C(CCC(=O)[O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
314
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(NC1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)CCC(=O)O
Step Seven
Name
Quantity
0.636 g
Type
catalyst
Smiles
[Pd]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Example 9, filtered product mixture
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
equipped with a Dispersimax® turbine-type impeller
CUSTOM
Type
CUSTOM
Details
After flushing the reactor with nitrogen
STIRRING
Type
STIRRING
Details
the contents of the reactor were stirred at 1000 rpm
CUSTOM
Type
CUSTOM
Details
Samples (ca. 1.5 mL) were removed via a sampling tube over the course of the reaction for analysis
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
analysis of the final reaction mixture by gas chromatography

Outcomes

Product
Name
Type
product
Smiles
CN1C(CCC(C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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